4-(3-Fluorobenzyl)piperidine-4-carboxylic acid
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Overview
Description
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a 3-fluorophenylmethyl group and a carboxylic acid group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, piperidine derivatives have been shown to inhibit enzymes involved in neurotransmitter metabolism, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine: This compound is a racemic intermediate used in the synthesis of paroxetine.
4-(Trifluoromethyl)piperidine: A compound with a trifluoromethyl group, known for its use in the synthesis of dopamine receptor antagonists.
Uniqueness
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluorophenylmethyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16FNO2 |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16FNO2/c14-11-3-1-2-10(8-11)9-13(12(16)17)4-6-15-7-5-13/h1-3,8,15H,4-7,9H2,(H,16,17) |
InChI Key |
WAWXZERSHBAUOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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